
Phomactin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 6444168 is a natural product found in Phoma with data available.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Cancer Treatment
Phomactin A has been studied for its effects on tumor cell behavior, particularly in the context of gamma radiation therapy. Research indicates that this compound can inhibit the repopulation of tumor cells following radiation exposure. In vitro studies demonstrated that this compound reduced the repopulation rate of murine lung carcinoma cells (TC-1) by approximately 55% after irradiation, suggesting its potential as an adjuvant in cancer therapies .
1.2 Mechanism of Action
The primary mechanism through which this compound operates is by antagonizing PAFR. This receptor is implicated in various pathological conditions, including asthma, sepsis, and cancer progression. By blocking PAFR, this compound may enhance the efficacy of existing cancer treatments by preventing tumor repopulation and improving patient outcomes post-therapy .
Synthesis Challenges and Innovations
2.1 Total Synthesis
The total synthesis of this compound has been a subject of extensive research due to its complex structure. Several synthetic routes have been developed, with notable strategies including intramolecular oxa-[3 + 3] annulation techniques that allow for efficient construction of its unique bicyclic framework . The challenges faced during synthesis often involve achieving the correct stereochemistry and functionalization at specific carbon centers.
Synthesis Method | Description | Challenges |
---|---|---|
Oxa-[3 + 3] Annulation | Constructs the ABCD-tricyclic core of this compound | Managing competing pathways and stereochemical control |
Racemic Synthesis | Produces a mixture of enantiomers | Purification and separation of desired enantiomer |
Bioinspired Approaches | Leverages natural product structures for synthetic strategies | Complexity in replicating natural biosynthetic pathways |
Bioactivity Studies
Recent studies have highlighted the bioactivity profile of this compound and its congeners. The compound exhibits significant inhibitory activity against PAFR, with an IC50 value around 3.8 µM, comparable to other known PAFR antagonists like WEB 2170 . The bioactivity results underscore its potential for further development as a therapeutic agent.
Table: Bioactivity Comparison of Phomactins
Compound | IC50 (µM) | % Inhibition of Tumor Cell Repopulation |
---|---|---|
This compound | 3.8 | 55 ± 11 |
Phomactin R | 2.5 | 83 ± 7 |
Phomactin F | 2.7 | 77 ± 3 |
WEB 2170 | 3.2 | 71 ± 2 |
Eigenschaften
CAS-Nummer |
130595-24-3 |
---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(1R,3R,4S,7Z,11S,12S,13S)-3,4,7,11-tetramethyl-14,18-dioxatetracyclo[9.6.1.04,16.013,17]octadeca-7,16-diene-12,13-diol |
InChI |
InChI=1S/C20H30O4/c1-12-6-5-8-19(4)17(21)20(22)16-14(11-23-20)18(3,9-7-12)13(2)10-15(16)24-19/h6,13,15,17,21-22H,5,7-11H2,1-4H3/b12-6-/t13-,15-,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
ABEFPCRGBOFMDC-MPXXBEOSSA-N |
SMILES |
CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |
Isomerische SMILES |
C[C@@H]1C[C@@H]2C3=C4[C@]1(CC/C(=C/CC[C@](O2)([C@@H]([C@]3(OC4)O)O)C)/C)C |
Kanonische SMILES |
CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |
Synonyme |
phomactin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.